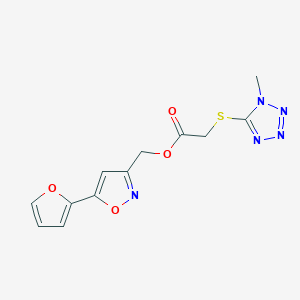
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate' involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then reacted with acetic anhydride to form 5-acetylfurfural oxime. The 5-acetylfurfural oxime is then reacted with chloroacetonitrile to form 5-acetylfurfural oxime acetate, which is then reacted with sodium methoxide to form 5-acetylfurfural oxime acetate methoxide. The methoxide is then reacted with 2-bromoethanol to form 5-acetylfurfural oxime acetate methoxyethanol, which is then reacted with thiosemicarbazide to form 5-acetylfurfural oxime acetate methoxyethanol thiosemicarbazide. The thiosemicarbazide is then reacted with sodium nitrite to form 5-acetylfurfural oxime acetate methoxyethanol thiosemicarbazone, which is then reacted with sodium azide to form 5-acetylfurfural oxime acetate methoxyethanol thiosemicarbazone azide. The azide is then reacted with copper sulfate to form 5-acetylfurfural oxime acetate methoxyethanol thiosemicarbazone copper azide, which is then reacted with sodium ascorbate to form 5-acetylfurfural oxime acetate methoxyethanol thiosemicarbazone copper, which is then reacted with 2-((1-methyl-1H-tetrazol-5-yl)thio)acetic acid to form '(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate'.
Starting Materials
Furfural, Hydroxylamine hydrochloride, Acetic anhydride, Chloroacetonitrile, Sodium methoxide, 2-Bromoethanol, Thiosemicarbazide, Sodium nitrite, Sodium azide, Copper sulfate, Sodium ascorbate, 2-((1-methyl-1H-tetrazol-5-yl)thio)acetic acid
Reaction
Furfural + Hydroxylamine hydrochloride → Furfural oxime, Furfural oxime + Acetic anhydride → 5-Acetylfurfural oxime, 5-Acetylfurfural oxime + Chloroacetonitrile → 5-Acetylfurfural oxime acetate, 5-Acetylfurfural oxime acetate + Sodium methoxide → 5-Acetylfurfural oxime acetate methoxide, 5-Acetylfurfural oxime acetate methoxide + 2-Bromoethanol → 5-Acetylfurfural oxime acetate methoxyethanol, 5-Acetylfurfural oxime acetate methoxyethanol + Thiosemicarbazide → 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazide, 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazide + Sodium nitrite → 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone, 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone + Sodium azide → 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone azide, 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone azide + Copper sulfate → 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone copper azide, 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone copper azide + Sodium ascorbate → 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone copper, 5-Acetylfurfural oxime acetate methoxyethanol thiosemicarbazone copper + 2-((1-methyl-1H-tetrazol-5-yl)thio)acetic acid → '(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate'
Wirkmechanismus
The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate has been shown to affect various biochemical and physiological processes. In a study conducted by Al-Majedy et al., this compound was found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This suggests that this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate is its broad spectrum of activity against various cancer cell lines. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its potential as a novel antimicrobial agent. Further studies are also needed to elucidate its mechanism of action and to develop more efficient synthesis methods for this compound.
Wissenschaftliche Forschungsanwendungen
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. In a study conducted by Zhang et al., this compound showed significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1-methyltetrazol-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c1-17-12(13-15-16-17)22-7-11(18)20-6-8-5-10(21-14-8)9-3-2-4-19-9/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFXNJZGKVMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

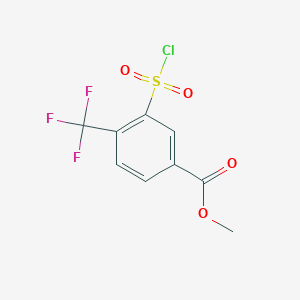
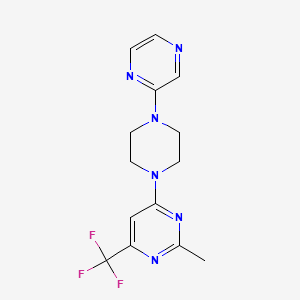
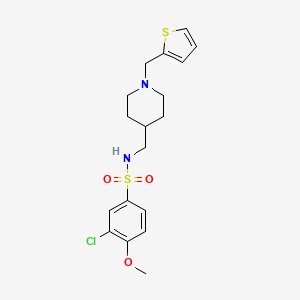
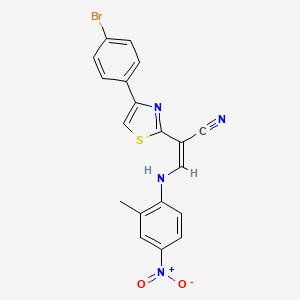
![2-(2-fluorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2905606.png)
![N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2905608.png)
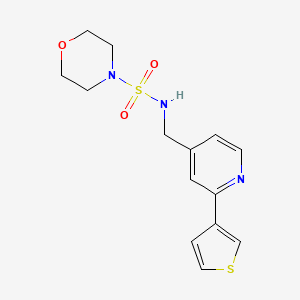
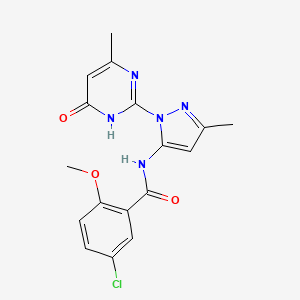
![N-[(1-Pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2905613.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![2-(2,3-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2905618.png)
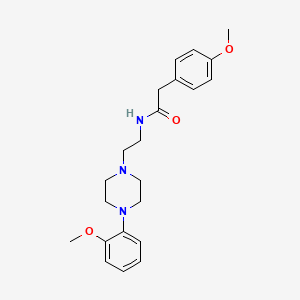
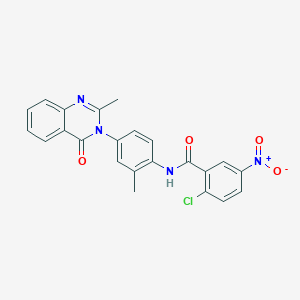
![7-Chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine;hydrochloride](/img/structure/B2905621.png)